Second-Line HCC Survival Benefit: Regorafenib vs. Placebo (RESORCE Phase III)
Regorafenib demonstrates a statistically significant and clinically meaningful improvement in overall survival (OS) in patients with HCC progressing on sorafenib. The hazard ratio (HR) for OS was 0.62 (95% CI: 0.50–0.78; p < 0.0001), representing a 38% reduction in the risk of death [1]. Median OS was 10.6 months with regorafenib versus 7.8 months with placebo, a difference of 2.8 months [1]. Notably, cabozantinib, another second-line HCC agent, achieved a median OS of 10.2 months vs. 8.0 months (HR 0.76) in the CELESTIAL trial, though no direct head-to-head trial exists [2]. Regorafenib's benefit was consistent regardless of time to progression on prior sorafenib (HRs 0.26–0.66 across quartiles) [3].
| Evidence Dimension | Overall Survival (OS) in Second-Line HCC |
|---|---|
| Target Compound Data | Median OS: 10.6 months; HR: 0.62 (95% CI: 0.50–0.78); p < 0.0001 |
| Comparator Or Baseline | Placebo: Median OS: 7.8 months |
| Quantified Difference | 2.8 months improvement; 38% reduction in risk of death |
| Conditions | Phase III RESORCE trial (NCT01774344); n=573; patients with Child-Pugh A HCC progressing on sorafenib |
Why This Matters
Regorafenib remains the only multi-kinase inhibitor with a dedicated positive Phase III trial specifically in the sorafenib-progressed HCC population, establishing it as the reference standard for this specific second-line indication.
- [1] Bruix J, Qin S, Merle P, et al. Regorafenib for patients with hepatocellular carcinoma who progressed on sorafenib treatment (RESORCE): a randomised, double-blind, placebo-controlled, phase 3 trial. Lancet. 2017;389(10064):56-66. View Source
- [2] Abou-Alfa GK, Meyer T, Cheng AL, et al. Cabozantinib in Patients with Advanced and Progressing Hepatocellular Carcinoma. N Engl J Med. 2018;379(1):54-63. View Source
- [3] Finn RS, Merle P, Granito A, et al. Outcomes of sequential treatment with sorafenib followed by regorafenib for HCC: Additional analyses from the phase III RESORCE trial. J Hepatol. 2018;69(2):353-358. View Source
